3-(Azetidin-3-yl)-2-fluoropyridine
Description
Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. researchgate.net Their structural diversity and ability to interact with biological systems have made them indispensable in drug discovery. openmedicinalchemistryjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that 59% of small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com These rings are found in a vast array of pharmaceuticals, including antibiotics, anticancer agents, and treatments for neurological disorders. openmedicinalchemistryjournal.comnih.gov
The prevalence of nitrogen heterocycles stems from their ability to serve as versatile scaffolds that can be modified to fine-tune a molecule's biological activity and physicochemical properties. msesupplies.com They can mimic the structures of natural products and endogenous metabolites, allowing them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.comelsevierpure.com Beyond pharmaceuticals, nitrogen heterocycles are crucial in agrochemicals, polymers, and as ligands in catalysis. msesupplies.comelsevierpure.com
Importance of Four-Membered Azetidine (B1206935) Rings in Molecular Design
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable building block in modern medicinal chemistry. ontosight.aibohrium.com Although less common than their five- and six-membered counterparts, azetidines offer unique properties that are increasingly being exploited in drug design. nih.gov Their growing popularity is a result of their ability to impart favorable characteristics onto drug candidates. nih.gov
A key feature of the azetidine ring is its inherent rigidity. enamine.net With a ring-strain energy of approximately 25.2 kcal/mol, the azetidine scaffold has a well-defined three-dimensional structure. researchgate.net This rigidity reduces the conformational flexibility of a molecule, which can be advantageous in drug design. enamine.net By locking a portion of the molecule into a specific orientation, the entropic penalty of binding to a biological target may be reduced, potentially leading to higher affinity and selectivity. enamine.net The defined vectors for substituents on the azetidine ring allow for precise control over their spatial arrangement, facilitating the optimization of interactions with protein binding sites. nih.govnih.gov
Table 1: Impact of Azetidine Incorporation on Physicochemical Properties
| Property | General Effect of Azetidine Introduction | Rationale |
| Solubility | Generally increases | The polar nature of the nitrogen heterocycle can improve interactions with water. nih.govacs.org |
| Lipophilicity (LogD) | Can be modulated | The small, polar ring can decrease lipophilicity compared to larger, non-polar groups. nih.govethz.ch |
| Molecular Weight | Minimal increase | Azetidine is a small scaffold, allowing for property modulation with a small addition to the overall mass. enamine.net |
| Metabolic Stability | Can be improved | The rigid structure can be less susceptible to metabolic enzymes. nih.gov |
| Basicity (pKa) | Can be tuned | The nitrogen atom's basicity can be altered by substituents on the ring. bohrium.com |
Azetidines are increasingly used as bioisosteres for other common chemical groups in drug molecules. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azetidine ring has been employed as a bioisostere for morpholine (B109124) and piperazine (B1678402), among others. tcichemicals.com This substitution can lead to improved properties, such as enhanced metabolic stability or better solubility, while maintaining or improving biological activity. princeton.edubaranlab.org The three-dimensional character of the azetidine ring also contributes to the concept of "escaping flatland," a strategy in drug design to create more complex, three-dimensional molecules which may have better pharmacological profiles. tcichemicals.combaranlab.org
Role of Fluorine in Pyridine (B92270) and Heterocyclic Systems
The introduction of fluorine into heterocyclic systems, particularly pyridine, is a widely used strategy in medicinal chemistry. researchgate.net Fluorine's unique properties can dramatically alter the characteristics of the parent molecule. nih.govbeilstein-journals.org
Fluorine is the most electronegative element, and its incorporation into a pyridine ring has profound electronic effects. chim.it It can significantly lower the pKa of the pyridine nitrogen, making it less basic. nih.govbeilstein-journals.org This modulation of basicity can be crucial for optimizing a drug's pharmacokinetic properties. The strong carbon-fluorine bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chim.it
Furthermore, fluorine substitution can influence the molecule's conformation and its ability to participate in hydrogen bonding. nih.govchim.it While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in favorable dipole-dipole interactions. chim.it In terms of reactivity, a fluorine atom on a pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, providing a handle for further chemical modification. acs.orgacs.org The effects of fluorination on a pyridine ring are predictable and can be used to fine-tune the electronic and physical properties of the molecule. researchgate.netcolab.ws
Table 2: General Effects of Fluorine Substitution on Pyridine Rings
| Property | Effect of Fluorination | Rationale |
| Basicity (pKa) | Decreases | The high electronegativity of fluorine withdraws electron density from the ring, making the nitrogen lone pair less available for protonation. nih.govbeilstein-journals.org |
| Lipophilicity | Generally increases | Fluorine can increase the hydrophobic surface area of a molecule. chim.itnih.gov |
| Metabolic Stability | Often increases | The C-F bond is very strong and can block sites of metabolism. chim.it |
| Dipole Moment | Alters the molecular dipole | The highly polar C-F bond introduces a significant local dipole. researchgate.net |
| Reactivity | Can activate the ring for nucleophilic substitution | Fluorine can serve as a leaving group in SNAr reactions. acs.org |
Research Findings on 3-(Azetidin-3-yl)-2-fluoropyridine
While extensive research specifically on this compound is not widely published in top-tier journals, its constituent parts suggest its utility as a valuable building block in drug discovery. The synthesis of related compounds, such as 5-azetidin-3-yl-2-fluoropyridine, has been reported in the context of developing new synthetic methodologies for fluoropyridines. acs.org The hydrochloride salt of the title compound is commercially available, indicating its use in chemical synthesis and research. nih.gov
Table 3: Chemical and Physical Properties of this compound hydrochloride
| Property | Value |
| Molecular Formula | C₈H₁₀ClFN₂ |
| PubChem CID | 134850873 |
Data sourced from PubChem. nih.gov
The combination of the rigid, polar azetidine scaffold with the electronically modified fluoropyridine ring makes this compound a fragment of significant interest for constructing more complex molecules with tailored pharmacological profiles.
Utility in Positron Emission Tomography (PET) Tracer Development
The combination of azetidine and fluoropyridine motifs has proven to be particularly fruitful in the development of PET tracers for neuroimaging. PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biochemical and pharmacological processes. researchgate.net The development of specific PET tracers is crucial for understanding disease pathology and for the development of new therapeutics.
Derivatives of azetidinyl-fluoropyridine have been successfully developed as PET ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. nih.gov For example, 2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound structurally related to the core focus of this article, has been used to study nAChRs in the human brain. nih.gov The azetidine component in these tracers contributes to their high affinity and selectivity for the target receptor, while the fluorine-18 (B77423) atom enables their detection by PET. nih.gov
The structural features of the azetidine-fluoropyridine scaffold, such as the basic nitrogen of the azetidine and the potential for hydrogen bonding, can influence the pharmacokinetic properties of the tracer, including its ability to cross the blood-brain barrier and its binding kinetics within the brain. nih.gov
Contextualizing the this compound Scaffold in Contemporary Research
The this compound scaffold is emerging as a significant building block in the design of novel PET tracers, particularly for targets within the central nervous system. Its utility is being explored in the context of several important biological targets, most notably monoacylglycerol lipase (B570770) (MAGL).
MAGL is a key enzyme in the endocannabinoid system and is considered a promising therapeutic target for a range of neurological and psychiatric disorders. nih.gov PET imaging of MAGL could provide valuable insights into these conditions and aid in the development of MAGL-inhibiting drugs.
Recent research has focused on the design and synthesis of reversible MAGL inhibitors based on a piperazinyl azetidine scaffold, highlighting the importance of the azetidine moiety in targeting this enzyme. nih.gov In these studies, the azetidine ring is often a central component that is further functionalized. A doctoral thesis has also documented the synthesis of a compound containing the 1-(3-(2-Fluoropyridin-3-yl)phenyl)-4-(4...) structure, which incorporates the core 3-(2-fluoropyridin-3-yl) moiety, underscoring its application in constructing more complex molecules for potential therapeutic or imaging purposes. ethz.ch
Furthermore, the synthesis of 5-Azetidin-3-yl-2-fluoropyridine, a close positional isomer of the title compound, has been reported in the context of its relevance to PET imaging, further solidifying the value of this structural combination in the field. acs.org These examples demonstrate that the this compound scaffold is a contemporary and relevant platform for the development of novel molecular probes.
Interactive Data Table: Research Findings on Related Azetidine-Fluoropyridine Scaffolds
| Compound/Scaffold | Target | Key Research Finding | Reference |
| 2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine | Nicotinic Acetylcholine Receptor (α4β2) | Developed as a PET agent for the non-invasive study of nAChRs in the brain. nih.gov | nih.gov |
| Piperazinyl Azetidine Scaffold | Monoacylglycerol Lipase (MAGL) | Used in the design and synthesis of reversible MAGL inhibitors for potential PET imaging. nih.gov | nih.gov |
| 5-Azetidin-3-yl-2-fluoropyridine | General PET Imaging | Synthesized as a relevant precursor for PET imaging agents. acs.org | acs.org |
| 1-(3-(2-Fluoropyridin-3-yl)phenyl)-4-(4...) | Undisclosed | Synthesized as part of a doctoral research project, indicating its use in constructing complex molecules. ethz.ch | ethz.ch |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
RCNHLGUCVDTSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azetidin 3 Yl 2 Fluoropyridine and Analogues
Strategies for Fluoropyridine Moiety Synthesis
The incorporation of fluorine into pyridine (B92270) rings is a significant area of research in medicinal chemistry due to the unique properties that fluorine imparts to molecules. nih.gov Several strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Nucleophilic Displacement of Leaving Groups on Pyridine Scaffolds
A traditional and widely used method for synthesizing 2-fluoropyridines involves the nucleophilic displacement of a suitable leaving group at the 2-position of the pyridine ring with a fluoride (B91410) ion. acs.org Common leaving groups include halogens (such as chloro and bromo groups), nitro groups, and trialkylammonium salts. acs.orggoogle.com
The displacement of 2-chloro- and 2-bromopyridines with fluoride often requires high temperatures or the use of anhydrous tetrabutylammonium (B224687) fluoride (TBAF). acs.org Another classical approach, the Balz-Schiemann reaction, which converts aminopyridines to fluoropyridines via diazonium salt intermediates, is often hampered by the potential instability of these intermediates. acs.org More effective precursors for this nucleophilic substitution are 2-nitro- and 2-trialkylammonium-substituted pyridines. acs.org However, the synthesis of these precursors can be challenging. acs.org
Recent advancements have focused on developing milder and more efficient conditions for these reactions. For instance, the use of TBAF under mild conditions has been shown to be effective for the fluorodenitration of nitropyridines. acs.org The reactivity in these nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the pyridine ring. nih.gov Computational studies suggest that for many SNAr reactions on pyridine, a concerted mechanism may be more common than the traditional stepwise addition-elimination pathway. nih.gov
| Leaving Group | Typical Conditions | Challenges |
| Chloro, Bromo | High temperatures, anhydrous TBAF | Harsh conditions |
| Amino (via Diazonium salt) | Diazotization, thermal decomposition | Potentially explosive intermediates |
| Nitro | TBAF | Requires electron-withdrawing groups for 3-nitro isomers |
| Trialkylammonium | Mild conditions | Precursor synthesis can be complex |
C–H Fluorination Approaches for Pyridine Derivatives
Direct C–H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated heterocycles. nih.gov This approach avoids the pre-functionalization of the pyridine ring with a leaving group, thus shortening the synthetic sequence.
A notable method involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net This reaction typically occurs at ambient temperature and shows excellent selectivity for the C–H bond adjacent to the nitrogen atom (the 2-position). nih.govorgsyn.org The mild conditions of this method allow for the fluorination of a wide range of medicinally important compounds. nih.gov The resulting 2-fluoropyridines can then undergo subsequent nucleophilic aromatic substitution to introduce further diversity. nih.gov
The selectivity of AgF₂-mediated fluorination can be influenced by the electronic properties of the substituents on the pyridine ring. acs.org For 3-substituted pyridines, fluorination generally occurs with high selectivity at the 2-position, especially with halo, alkoxy, cyano, or trifluoromethyl groups. nih.govacs.org However, pyridines with 3-alkyl, 3-alkoxycarbonyl, or 3-carboxamido substituents may yield a mixture of 2-fluoro and 6-fluoro isomers. nih.gov The reaction is generally not compatible with unprotected amines, alcohols, carboxylic acids, aldehydes, or electron-rich five-membered heterocycles. nih.govacs.org
More recent developments in C-H fluorination include methods inspired by enzymatic processes, such as those utilizing a pyridine N-oxyl radical to promote the reaction in aqueous media at room temperature. bohrium.com
Fluorodenitration Reactions in Pyridine Chemistry
Fluorodenitration, the replacement of a nitro group with a fluorine atom, is an effective method for synthesizing fluoropyridines. acs.org This reaction is typically mediated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions. acs.org
The fluorodenitration reaction is generally applicable to 2- and 4-nitropyridines. acs.orgresearchgate.net For 3-nitropyridines, the reaction proceeds efficiently only when there are additional electron-withdrawing groups present on the ring to activate the substrate towards nucleophilic attack. acs.orgresearchgate.net The reaction conditions are often mild and can tolerate the presence of water. acs.org This method provides a valuable alternative to the classical Balz-Schiemann reaction. acs.org
| Substrate | Activating Groups for 3-Nitro Isomers | Reagent |
| 2-Nitropyridine | Not required | TBAF |
| 4-Nitropyridine | Not required | TBAF |
| 3-Nitropyridine | Electron-withdrawing groups | TBAF |
Pyridine N-Oxide Mediated Fluorination
The use of pyridine N-oxides as starting materials offers a versatile and regioselective route to 2-fluoropyridines. acs.orgacs.orgnih.gov This strategy involves the activation of the pyridine N-oxide, followed by nucleophilic attack of a fluoride ion.
A key development in this area is the regioselective conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgacs.orgnih.gov These salts are stable, isolable intermediates that serve as excellent precursors for the synthesis of 2-fluoropyridines. acs.orgresearchgate.netnih.gov The activation of the pyridine N-oxide in the presence of a tertiary amine, such as trimethylamine, leads to the formation of the corresponding trialkylammonium salt. acs.org This method has been successfully applied to the synthesis of a variety of structurally diverse 2-fluoropyridines, including those relevant for positron emission tomography (PET) imaging. acs.orgacs.orgnih.gov For example, 5-azetidin-3-yl-2-fluoropyridine has been prepared in a 57% yield using this approach. acs.org
The pyridine N-oxide mediated fluorination exhibits excellent regioselectivity. For 3-substituted pyridine N-oxides, the formation of the ammonium (B1175870) salt and subsequent fluorination occur exclusively at the 2-position (para to the N-oxide group). acs.org For instance, the reaction with 3-phenylpyridine (B14346) N-oxide yields 2-fluoro-5-phenylpyridine (B1439632) without the detection of the 2-fluoro-3-phenylpyridine (B1586118) isomer. acs.org This high regioselectivity is attributed to a combination of stereoelectronic and steric effects. acs.org
This method demonstrates broad functional group compatibility, tolerating Lewis basic heterocycles, amines, aryl and heteroaryl groups, and even alkynes. acs.org However, substrates with strongly electron-withdrawing groups, such as ethyl picolinate (B1231196) N-oxide, may result in lower yields. acs.org The reaction conditions are generally mild, which helps to preserve sensitive functional groups. acs.orgacs.orgnih.gov For example, the azetidine (B1206935) ring in a substrate was shown to be stable and did not undergo ring-opening under the reaction conditions. nih.gov
| Substrate (3-substituted pyridine N-oxide) | Product (2-fluoro-5-substituted pyridine) | Yield |
| 3-Phenylpyridine N-oxide | 2-Fluoro-5-phenylpyridine | 84% acs.org |
| 3-Morpholinylpyridine N-oxide | 2-Fluoro-5-morpholinylpyridine | Lower yield acs.org |
| N-Boc-3-aminopyridine N-oxide | 2-Fluoro-5-(N-Boc-amino)pyridine | Lower yield acs.org |
| 3-(Azetidin-3-yl)pyridine N-oxide | 5-Azetidin-3-yl-2-fluoropyridine | 57% acs.org |
Approaches to Azetidine Ring Construction
The construction of the azetidine ring is a key step in the synthesis of 3-(azetidin-3-yl)-2-fluoropyridine and related compounds. Several synthetic strategies have been developed to form this four-membered heterocyclic system.
Cyclization Reactions for Azetidine Formation
Intramolecular cyclization is a common and effective method for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring.
One prevalent method is the intramolecular nucleophilic substitution of γ-amino alcohols or their derivatives. For instance, β-amino alcohols can be converted to N-aryl-2-cyanoazetidines in a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org This method provides access to azetidines with predictable substitution patterns and diastereoselectivity. organic-chemistry.org
Another approach involves the cyclization of β-amino acids or their esters. For example, the reaction of β-amino esters with Grignard reagents can lead to the formation of azetidinones (β-lactams), which can then be reduced to azetidines. bhu.ac.in The intramolecular cyclization of β-amino acids using reagents like acyl chloride or phosphorus trichloride (B1173362) can also yield β-lactams. bhu.ac.in
Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines offers a modern route to azetidines. organic-chemistry.org Additionally, the reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a straightforward synthesis of various 1,3-disubstituted azetidines. organic-chemistry.org
A summary of representative cyclization reactions for azetidine formation is presented in the table below.
| Starting Material | Reagents/Conditions | Product | Reference(s) |
| β-Amino alcohol | 1. Copper catalyst, Aryl halide; 2. BrCH₂CN; 3. MsCl, base | N-Aryl-2-cyanoazetidine | organic-chemistry.org |
| β-Amino ester | Grignard reagent | Azetidinone | bhu.ac.in |
| Picolinamide-protected amine | Palladium catalyst | Azetidine | organic-chemistry.org |
| Primary amine, 2-substituted-1,3-propanediol | Triflic anhydride | 1,3-Disubstituted azetidine | organic-chemistry.org |
Cycloaddition Reactions
Cycloaddition reactions provide an atom-economical and efficient pathway to construct the azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com
Formal [2+2] cycloaddition reactions are a cornerstone in the synthesis of azetidines and their derivatives, particularly β-lactams (azetidin-2-ones). The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic and widely used method. mdpi.comresearchgate.net This reaction is believed to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the β-lactam. mdpi.com The stereochemical outcome of the Staudinger reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.com
Ketenes are often generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com This method has been employed to synthesize a variety of β-lactams, including those fused to other heterocyclic rings. mdpi.com The reaction of 2-aza-1,3-dienes with acid chlorides also yields N-1-propenyl-β-lactams via a [2+2] cycloaddition. bhu.ac.in
Recent advancements have focused on developing catalytic and stereoselective versions of [2+2] cycloadditions. For instance, visible-light-mediated intermolecular [2+2] photocycloadditions of imines and alkenes have emerged as a powerful tool for azetidine synthesis. springernature.comresearchgate.net These reactions often utilize a photosensitizer to promote the reaction under mild conditions. chemrxiv.orgnih.gov
The table below summarizes examples of formal [2+2] cycloaddition reactions for azetidine synthesis.
The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct and atom-economical route to functionalized azetidines. rsc.orgsemanticscholar.orgresearchgate.net This reaction is the nitrogen analogue of the Paternò-Büchi reaction, which yields oxetanes from carbonyls and alkenes. semanticscholar.org
The application of the aza Paternò-Büchi reaction has faced challenges due to competing relaxation pathways of the photoexcited imine, such as E/Z isomerization. semanticscholar.orgspringernature.com Consequently, many successful examples have utilized cyclic imines or intramolecular variants to overcome these limitations. semanticscholar.orgmit.edu
Recent developments have focused on expanding the scope of this reaction. Visible-light-mediated aza Paternò-Büchi reactions have been developed, using triplet energy transfer catalysis to enable the reaction of acyclic imine equivalents, such as oximes, with alkenes. springernature.comspringernature.commit.edu These methods offer a milder and more selective approach to azetidine synthesis. springernature.com For example, the Schindler group has reported the use of visible light to promote the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. researchgate.netrsc.org
The table below highlights key features of the aza Paternò-Büchi reaction.
| Key Feature | Description | Reference(s) |
| Reaction Type | Photochemical [2+2] cycloaddition | rsc.orgsemanticscholar.orgresearchgate.net |
| Reactants | Imine and Alkenes | rsc.orgsemanticscholar.orgresearchgate.net |
| Product | Azetidine | rsc.orgsemanticscholar.orgresearchgate.net |
| Challenges | Competing E/Z isomerization of imines | semanticscholar.orgspringernature.com |
| Recent Advances | Visible-light-mediated reactions using photosensitizers and oxime precursors | springernature.comresearchgate.netspringernature.commit.edursc.org |
Transformation of Other Heterocyclic Precursors into Azetidines
Azetidines can be synthesized through the transformation of other heterocyclic systems. This approach often involves ring expansion, ring contraction, or rearrangement of a pre-existing heterocycle.
A common strategy is the ring expansion of aziridines. For example, the reaction of N-tosylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, provides a one-pot synthesis of 1-arenesulfonylazetidines. organic-chemistry.org Another method involves the [3+1] cycloaddition of azomethine ylides, derived from aziridines, with isocyanides in the presence of a Lewis acid catalyst to afford azetidine derivatives. rsc.org
Ring contraction of larger heterocycles can also yield azetidines, although this is a less common approach. More frequently, azetidines are synthesized from acyclic precursors that are themselves derived from other heterocycles. For instance, enantiomerically pure N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols, which can be obtained from the ring-opening of chiral epoxides. organic-chemistry.org
The transformation of 1,2-selenazetidines has also been explored as a route to aziridines, which can then potentially be converted to azetidines. chim.it
The following table provides examples of azetidine synthesis from other heterocyclic precursors.
| Precursor Heterocycle | Reagents/Conditions | Product | Reference(s) |
| N-Tosylaziridine | Dimethylsulfoxonium methylide, microwave | 1-Arenesulfonylazetidine | organic-chemistry.org |
| Aziridine (as azomethine ylide precursor) | Isocyanide, Lewis acid | Azetidine derivative | rsc.org |
Ring-Opening and Rearrangement Strategies for Azetidine Derivatives
While ring-opening reactions are often used to functionalize pre-formed azetidines, certain rearrangement strategies can lead to the formation of new azetidine derivatives. rsc.orgresearchgate.net
One such strategy involves the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.org Mechanistic studies suggest a cascade process involving a rsc.orgmit.edu-rearrangement, 4π-electrocyclization, ring opening, and recyclization to form azetidine nitrones. acs.org These azetidine nitrones can then serve as valuable intermediates for further transformations, such as [3+2] cycloadditions. acs.org
Another example is the photochemical "aza-Yang" cyclization, a modified Norrish-Yang reaction. nih.gov Photolysis of protonated phenacyl amines leads to the formation of azetidinols as single diastereomers. nih.gov This reaction proceeds through an intramolecular hydrogen abstraction followed by cyclization.
Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines can lead to an unprecedented rearrangement to form (E)-allylamines, which are valuable synthetic intermediates. iitk.ac.in While this reaction results in the opening of the azetidine ring, it highlights the potential for rearrangements involving azetidine structures to yield other important nitrogen-containing compounds. iitk.ac.in
The table below summarizes these ring-opening and rearrangement strategies.
| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference(s) |
| O-Propargylic oxime | Copper(I) catalyst | Azetidine nitrone | Skeletal rearrangement and cyclization cascade | acs.org |
| Protonated phenacyl amine | UV light | Azetidinol | Aza-Yang cyclization | nih.gov |
| 2-Aryl-N-tosylazetidine | Lewis acid (e.g., Cu(OTf)₂) | (E)-Allylamine | Ring-opening and rearrangement | iitk.ac.in |
Metal-Catalyzed Approaches to Azetidine Synthesis
The construction of the azetidine ring, a key component of the target molecule, can be efficiently achieved through various metal-catalyzed reactions. These methods offer advantages in terms of selectivity and reaction conditions.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions represent a valuable tool in the synthesis of nitrogen-containing heterocycles. For instance, a copper-catalyzed annulation-aromatization of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones has been developed for the synthesis of 3-fluoropyridines. rsc.org This approach involves the cleavage of carbon-fluorine bonds to construct the pyridine ring. rsc.org While not directly forming the azetidine ring, this method highlights copper's role in constructing the fluoropyridine portion of the target scaffold. Other copper-catalyzed transformations, such as the synthesis of N-sulfonyl-1,2,3-triazoles and 4-CF3-1,2,3-triazoles, demonstrate the versatility of copper catalysis in heterocyclic chemistry. elsevierpure.commdpi.com The synthesis of 1,2,4-triazole (B32235) derivatives has also been achieved through copper(II)-catalyzed reactions involving dioxazolones and N-iminoquinolinium ylides. beilstein-journals.org Furthermore, copper-catalyzed multicomponent reactions under ultrasound assistance have been employed for the synthesis of substituted 2-amino and 2-alkoxy benzimidazoles. benthamscience.com
Rhodium-Catalyzed Transformations
Rhodium catalysts have proven effective in the synthesis of functionalized azetidines. A notable example is the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, which yields valuable 2-vinyl azetidines. nih.gov This method is significant as it provides a pathway to functionalized azetidines, which are often challenging to synthesize. nih.gov The reaction proceeds through an alkenyl aziridinium (B1262131) ylide intermediate. nih.gov Other rhodium-catalyzed reactions include the diastereoselective synthesis of highly substituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines, and the C-H activation/annulation of benzimidates with CF3-imidoyl sulfoxonium ylides to form trifluoromethyl-containing benzo[de] researchgate.netacs.orgnaphthyridines. sioc-journal.cnrsc.org Additionally, rhodium catalysis has been utilized in the [3+2] annulation of cyclic ketimines and alkynyl chlorides to access unsymmetrically substituted and highly functionalizable indenes. nih.gov
Convergent and Linear Synthesis Routes to Azetidinyl-Fluoropyridine Scaffolds
The assembly of the final this compound scaffold can be achieved through both convergent and linear synthetic strategies. Convergent approaches involve the separate synthesis of the azetidine and fluoropyridine building blocks followed by their coupling, while linear routes construct the molecule in a stepwise fashion.
Strategic Coupling of Azetidine and Fluoropyridine Building Blocks
A common and effective strategy for synthesizing azetidinyl-fluoropyridine scaffolds is the coupling of pre-functionalized azetidine and fluoropyridine building blocks. This convergent approach allows for modularity and the rapid generation of diverse analogues. For example, 5-azetidin-3-yl-2-fluoropyridine has been prepared in a 57% yield through a method starting from the corresponding pyridine N-oxide. acs.org The synthesis of various fluoropyridines has been achieved by reacting pyridine N-oxides with TFAA and a tertiary amine, followed by treatment with a fluoride source. researchgate.net
The coupling process can be achieved through various reactions, including nucleophilic aromatic substitution (SNAr) where the azetidine nitrogen attacks an electron-deficient fluoropyridine. This is a key step in the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines, where a photoredox-catalyzed hydroaminoalkylation of a fluorinated vinylpyridine is followed by an intramolecular SNAr cyclization. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming the C-N bond between the azetidine and pyridine rings. researchgate.net The development of methods for the bis-functionalization of azetidines, involving strain-release arylation followed by N-arylation, further expands the toolkit for creating these complex structures. researchgate.net
| Precursor 1 | Precursor 2 | Coupling Method | Product | Reference |
| Azetidine derivative | 2-Fluoropyridine (B1216828) derivative | Nucleophilic Aromatic Substitution | This compound analogue | nih.gov |
| 3-Arylazetidine | Aryl halide | Buchwald-Hartwig Coupling | 1-Aryl-3-arylazetidine | researchgate.net |
| Pyridine N-oxide | Tertiary amine/TFAA, then fluoride source | Fluorination | Fluoropyridine | acs.orgresearchgate.net |
Multi-Step Synthetic Pathways for Specific Azetidinyl-Pyridine Architectures
The synthesis of specific, often complex, azetidinyl-pyridine architectures frequently requires multi-step linear sequences. These pathways are designed to introduce specific functional groups and stereochemistry. An example is the synthesis of fluoro-containing MK2 inhibitors, where a key fluoropyridine building block was assembled using a one-pot, five-step sequence involving directed ortho-metalations. nih.gov This building block was then elaborated through a Hantzsch pyrrole (B145914) synthesis to afford the final complex molecules. nih.gov
The synthesis of azetidin-3-ones, versatile intermediates for functionalized azetidines, can be achieved through a gold-catalyzed intermolecular oxidation of alkynes, bypassing the need for potentially hazardous diazo compounds. nih.gov These multi-step approaches, while often longer, provide precise control over the final molecular architecture. arxiv.orgmit.edu
Radiosynthetic Approaches for Fluorinated Azetidine-Pyridines, including ¹⁸F-Labeling
The development of positron emission tomography (PET) imaging agents requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The radiosynthesis of ¹⁸F-labeled azetidine-pyridines is a critical area of research.
A prominent example is the radiosynthesis of 2-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([¹⁸F]2-F-A-85380), a radioligand for imaging nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.govnih.gov This is typically achieved through a no-carrier-added nucleophilic aromatic substitution reaction using the K[¹⁸F]F-K₂₂₂ complex on a highly activated precursor, such as a trimethylammonium triflate salt. researchgate.netnih.gov The subsequent removal of a protecting group, like a tert-butoxycarbonyl (Boc) group, yields the final radiotracer. researchgate.netnih.gov This process has been automated for routine production. nih.govresearchgate.net
The synthesis of other ¹⁸F-labeled azetidine-pyridine analogues, such as [¹⁸F]nifzetidine (3-(2-(S)-azetidinylmethoxy)-5-(3'-[¹⁸F]fluoropropyl)pyridine), has also been reported. nih.gov The labeling of azetidine rings with ¹⁸F has been explored, although it can be challenging, particularly at a secondary carbon. hzdr.de Different leaving groups, such as tosylates and nosylates, have been investigated to optimize the ¹⁸F-fluorination of the azetidine ring. hzdr.de Novel methods for ¹⁸F-labeling, such as oxidative fluorodecarboxylation with [¹⁸F]fluoride, are also being developed to access motifs like ¹⁸F-difluoromethyl(ene) groups within N-heterocycles, including azetidines. acs.org
| Radiotracer | Precursor | Labeling Method | Key Features | Reference |
| 2-[¹⁸F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([¹⁸F]2-F-A-85380) | (3-[2(S)-N-(tert-butoxycarbonyl)-2-azetidinylmethoxy]pyridin-2-yl)trimethylammonium trifluoromethanesulfonate | Nucleophilic aromatic substitution with K[¹⁸F]F-K₂₂₂ complex followed by deprotection | High radiochemical yield and specific activity. researchgate.netnih.gov | researchgate.netnih.govnih.govresearchgate.net |
| 3-(2-(S)-Azetidinylmethoxy)-5-(3'-[¹⁸F]fluoropropyl)pyridine ([¹⁸F]Nifzetidine) | Tosylate precursor | Nucleophilic substitution with ¹⁸F⁻ | Synthesized in 20-40% yield. nih.gov | nih.gov |
| [¹⁸F]7 (a PDE5 radioligand with a 3-fluoroazetidine (B1273558) moiety) | Nosylate precursor | Nucleophilic substitution with [¹⁸F]TBAF | Challenging radiolabeling of the azetidine ring. hzdr.de | hzdr.de |
| Boc-protected [¹⁸F]azetidine | α-fluorocarboxylic acid | Oxidative ¹⁸F-fluorodecarboxylation | Provides access to ¹⁸F-difluoromethyl(ene) motifs. acs.org | acs.org |
Scalability and Efficiency Considerations in Synthetic Pathways
One of the most significant advancements in improving the scalability and efficiency of complex syntheses is the adoption of continuous flow chemistry . nih.govresearchgate.net Unlike traditional batch processing, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling reactive or unstable intermediates. nih.govresearchgate.netresearchgate.net This enhanced control often leads to higher yields, improved safety profiles, and shorter reaction times. For instance, a continuous flow method has been developed for the regioselective arylation of fluoropyridines, demonstrating efficient production with high yields and short residence times. nih.govx-mol.com Similarly, flow processing has been identified as superior to batch methods for the functionalization of N-Boc azetidines, as it provides better control over reactions involving unstable organolithium species, resulting in good yields. researchgate.net The hydration of N-Boc-2-azetines to form β-aminocarbonyls has also been successfully optimized in a waste-minimized continuous flow process. researchgate.net
The choice of reagents and the synthetic route are also critical for an efficient process. An effective strategy for producing 2-fluoropyridines involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salt intermediates. acs.org This metal-free approach uses inexpensive reagents and demonstrates broad functional group compatibility, making it an attractive option for large-scale synthesis. acs.org One study reported the synthesis of 5-Azetidin-3-yl-2-fluoropyridine, an analogue of the target compound, in a 57% yield using this method. acs.org Furthermore, the synthesis of 3-fluoro azetidine derivatives has been achieved with a high total recovery of up to 85% under gentle reaction conditions, highlighting the potential for efficient production of the azetidine core. google.com
Process optimization, including the fine-tuning of catalyst and reagent concentrations, is another cornerstone of scalable synthesis. In the context of producing fluorinated pyridines for applications like Positron Emission Tomography (PET), it has been shown that the efficiency of radiofluorination can be highly dependent on the concentration of reagents such as potassium carbonate and TEMPO.
The following table summarizes various synthetic approaches relevant to the production of this compound and its analogues, highlighting key efficiency and scalability metrics.
| Starting Material(s) | Product Type | Methodology | Reported Yield | Key Efficiency/Scalability Considerations | Reference |
|---|---|---|---|---|---|
| N-Boc-3-methoxyazetidine + s-BuLi | 2-Substituted-2-azetines | Batch Lithiation/Trapping | 88% | Efficient route to functionalized azetine precursors. | acs.org |
| 3-substituted pyridine N-oxides | 2-Fluoro-5-substituted-pyridines | Batch, metal-free fluorination via trialkylammonium salt | 57-99% | Utilizes inexpensive reagents and shows broad functional group tolerance. | acs.org |
| Fluoropyridines | (Multi)fluorinated piperidines | Heterogeneous Hydrogenation | 67% (gram-scale) | Robust, cis-selective reduction using a commercially available catalyst. Scalable. | acs.org |
| N-Boc-azetidin-3-one | N-Boc-azetidine-3-ylidenes | Batch, Horner–Wadsworth–Emmons reaction | Good yields | Efficient protocol for accessing key azetidine intermediates. | researchgate.net |
| Fluoropyridines | 2-Fluorobiaryls | Continuous Flow, Negishi Cross-Coupling | High yields | Precise temperature control, short residence times, and efficient preparation. | nih.govx-mol.com |
Advanced Derivatization and Functionalization Strategies
Functionalization of the Fluoropyridine Moiety
The 2-fluoropyridine (B1216828) ring is an electron-deficient system, making it amenable to specific types of transformations. The fluorine atom at the C2 position, activated by the adjacent ring nitrogen, is a key handle for nucleophilic substitution, while the other C-H bonds on the ring offer opportunities for cross-coupling and direct functionalization.
The most prominent reaction of the 2-fluoropyridine core is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion acts as an excellent leaving group. The reaction is significantly accelerated by the high electronegativity of fluorine and the electron-withdrawing nature of the pyridine (B92270) nitrogen. nih.govacs.org This high reactivity allows SNAr reactions to proceed under mild conditions that tolerate a wide variety of functional groups, a critical advantage for the late-stage functionalization of complex molecules. nih.govacs.org Studies have shown that 2-fluoropyridines react with nucleophiles much faster than their 2-chloro analogues; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.orgresearchgate.net
A broad range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the C2-fluorine atom. nih.govacs.org Importantly, under typical SNAr conditions, the azetidine (B1206935) ring on related substrates has been shown to be stable and does not undergo competitive ring-opening, ensuring the integrity of the core scaffold. acs.org This selectivity allows for the specific modification of the pyridine ring without affecting the azetidine moiety.
Table 1: Representative Nucleophiles for SNAr on the 2-Fluoropyridine Moiety
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Alcohols (e.g., Butanol), Phenols | 2-Alkoxy/Aryloxypyridines |
| Nitrogen | Amines (e.g., Morpholine), Amides, N-Heterocycles (e.g., Indole) | 2-Aminopyridines |
| Sulfur | Thiols | 2-Thioetherpyridines |
This table is based on the general reactivity of 2-fluoropyridines as described in the cited literature. nih.govacs.org
Beyond SNAr, the C-H bonds at positions C4, C5, and C6 of the pyridine ring are targets for derivatization through transition-metal-catalyzed reactions. ox.ac.ukrsc.org Palladium-catalyzed processes are particularly prevalent for the C-H arylation and alkylation of pyridine rings. ox.ac.uknih.govwpi.edu The presence of existing substituents, such as the C2-fluorine and C3-azetidine groups, strongly influences the position and efficiency of these reactions. Ortho-fluorine substituents can energetically favor C-H activation at the adjacent position due to their influence on metal-carbon bond energies. ox.ac.uk
While direct C-H functionalization is a powerful tool, cross-coupling reactions such as the Suzuki, Sonogashira, and Negishi reactions provide alternative and highly reliable methods for forming C-C bonds. researchgate.netnih.gov These reactions typically require a halide (other than fluoride) or a triflate at the desired position on the pyridine ring. Therefore, a strategy for derivatizing 3-(azetidin-3-yl)-2-fluoropyridine could involve a preliminary step to install a bromo or iodo group at the C4, C5, or C6 position, which would then serve as a handle for subsequent cross-coupling.
Table 2: C-H Functionalization and Cross-Coupling Strategies for the Pyridine Ring
| Reaction Type | Catalyst/Reagents | Position Functionalized |
|---|---|---|
| C-H Arylation | Pd(OAc)₂, Carboxylic Acid Ligand, Aryl Halide | C4, C5, or C6 |
| Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | C4 or C6 |
| Negishi Cross-Coupling | Pd Catalyst, Organozinc Reagent | C4, C5, or C6 (from corresponding halide) |
This table summarizes general strategies applicable to substituted pyridines based on principles from the cited literature. nih.govnih.govnih.gov
Achieving regioselectivity is a paramount challenge in pyridine chemistry. researchgate.netslideshare.net For this compound, the inherent electronic properties dictate that SNAr occurs exclusively at the C2 position. nih.govacs.org However, for C-H functionalization, the outcome is more nuanced. The directing effects of both the C2-fluorine and the C3-azetidinyl group must be considered.
Several strategies have been established to control the site of C-H activation on the pyridine ring:
Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can steer the reaction to a specific C-H bond by altering the steric and electronic environment of the catalytic center. researchgate.net
Transient Directing Groups: A temporary group can be installed to direct the catalyst to a specific position, after which the group is removed. researchgate.net
Blocking Groups: A removable blocking group can be placed at a more reactive position (e.g., C6) to force functionalization to occur at a less accessible site (e.g., C4). nih.gov For instance, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type alkylation at the C4 position of pyridines. nih.gov
Innate Electronic Effects: The electron-withdrawing fluorine atom generally deactivates the ring to electrophilic-type functionalization but activates it for nucleophilic and radical additions. The regioselectivity of Minisci reactions, for example, is governed by the site of highest spin density in the protonated pyridine radical cation, often favoring the C4 and C6 positions. nih.gov
By leveraging these strategies, chemists can selectively introduce substituents at the C4, C5, or C6 positions, complementing the C2 functionalization achieved via SNAr.
Functionalization of the Azetidine Ring
The saturated azetidine ring offers distinct opportunities for derivatization, primarily at the secondary amine nitrogen and through reactions that leverage its inherent ring strain.
The nitrogen atom of the azetidine ring is a nucleophilic secondary amine, making it a prime site for alkylation and acylation. More commonly, it is protected to prevent undesired side reactions during the functionalization of the pyridine ring or to facilitate reactions on the azetidine ring itself. acs.org The choice of protecting group is crucial, as it must be stable to the planned reaction conditions and readily removable afterward. orgsyn.org
Common nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently used. nih.gov Other specialized groups, like the tert-butoxythiocarbonyl (Botc) group, have been developed not only for protection but also for activating the adjacent α-protons for deprotonation and subsequent reaction with electrophiles. acs.org The phenylfluorenyl (Pf) group is another bulky protecting group known to maintain the configurational integrity of α-chiral amines. nih.gov
Table 3: Common Protecting Groups for the Azetidine Nitrogen
| Protecting Group (Abbr.) | Full Name | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| Boc | tert-Butoxycarbonyl | Boc₂O | Acid (e.g., TFA) |
| Cbz | Benzyloxycarbonyl | CbzCl | Hydrogenolysis (H₂, Pd/C) |
| SES | 2-(Trimethylsilyl)ethanesulfonyl | SES-Cl | Fluoride source (e.g., TBAF, CsF) |
| Botc | tert-Butoxythiocarbonyl | (Boc)₂S | Acid (TFA) or Thermal |
This table is a summary of common protecting groups and their general conditions based on information from the cited literature. acs.orgorgsyn.orggoogle.com
The significant ring strain of the four-membered azetidine ring (approx. 25.5 kcal/mol) makes it susceptible to ring-opening reactions. beilstein-journals.orgacs.org This reactivity provides a powerful synthetic strategy to convert the cyclic azetidine into highly functionalized, linear γ-amino compounds. researchgate.net
Ring-opening is typically initiated by activating the azetidine nitrogen to increase its leaving group ability, followed by nucleophilic attack at one of the ring carbons. researchgate.net For example, reaction with reagents like alkyl chloroformates or cyanogen (B1215507) bromide can form azetidinium intermediates that are readily opened by nucleophiles. researchgate.net This approach allows for the synthesis of diverse polysubstituted amines that would be difficult to access otherwise. Photochemical methods, such as the Norrish-Yang cyclization to form intermediate azetidinols, can also be followed by strain-releasing ring-opening to generate complex products. beilstein-journals.org This strategic cleavage of the azetidine ring stands in contrast to its stability under many other conditions (like SNAr), highlighting the tunable reactivity of the scaffold. acs.org
Table 4: Reagents for Azetidine Ring-Opening Reactions
| Reagent | Intermediate | Product Type |
|---|---|---|
| Alkyl Chloroformates | N-Carbamoyl Azetidinium | γ-Chloroamines |
| Cyanogen Bromide | N-Cyano Azetidinium | γ-Bromo-N-cyanamides |
| Acid Catalysis (with nucleophile) | Azetidinium Ion | γ-Amino Alcohols/Thiols/Amines |
This table outlines general methods for azetidine ring-opening based on principles from the cited literature. beilstein-journals.orgresearchgate.net
Introduction of Sulfonyl Fluoride Moieties and Their Subsequent Reactivity
The incorporation of a sulfonyl fluoride (SO₂F) moiety onto azetidine-containing scaffolds like this compound is a key strategy for developing covalent chemical probes and inhibitors. enamine.netrsc.org Sulfonyl fluorides are prized for their unique reactivity profile; they are stable enough for use in biological systems but can form robust covalent bonds with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine, going beyond traditional cysteine-targeting warheads. rsc.orgnih.govacs.org
The synthesis of azetidine sulfonyl fluorides (ASFs) can be approached through various methods, though it presents unique challenges. nih.govacs.orgresearchgate.netchemrxiv.org One emerging strategy involves the use of azetidine as a precursor, which can be functionalized to incorporate the sulfonyl fluoride group. nih.govnih.gov These ASFs can then act as versatile reagents. Research has demonstrated that under mild thermal conditions, ASFs can serve as precursors to carbocations via an unusual defluorosulfonylation (deFS) pathway, coupling with a wide array of nucleophiles. nih.govacs.orgresearchgate.netchemrxiv.org This allows for the attachment of the azetidine ring to various molecules, including complex bioactive compounds. acs.orgnih.gov
Alternatively, azetidine sulfonyl fluorides can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. acs.orgnih.gov This type of "click chemistry" involves the substitution of the fluoride on the sulfur(VI) center with a nucleophile, efficiently forming sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. acs.orgacs.orgsioc-journal.cn The reactivity of the SO₂F group can be tuned, with different types of sulfonyl fluorides (e.g., aryl vs. sulfamoyl) showing varied reactivity and selectivity towards different amino acid residues. enamine.net This tunable reactivity is crucial for designing selective covalent binders for specific protein targets.
| Reactivity of Sulfonyl Fluorides | Description | Key Applications | References |
| Covalent Modification | Reacts with multiple nucleophilic amino acid residues (Lys, Tyr, Ser, His). | Covalent inhibitors, chemical biology probes. | rsc.orgnih.govacs.org |
| Defluorosulfonylation (deFS) | Forms a carbocation intermediate under thermal conditions for coupling with nucleophiles. | Synthesis of 3,3-disubstituted azetidines, conjugation to complex molecules. | nih.govacs.orgnih.gov |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Click chemistry reaction where fluoride is displaced by a nucleophile. | Rapid synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. | acs.orgacs.orgsioc-journal.cn |
Iterative Bifunctionalization of Saturated Ring Cores Incorporating Azetidines
The systematic and controlled introduction of multiple functional groups onto the azetidine ring of this compound is essential for exploring structure-activity relationships. Iterative bifunctionalization strategies offer a powerful means to achieve this, allowing for the sequential modification of the saturated heterocyclic core.
A notable advancement in this area is the use of photoredox catalysis. princeton.edu This methodology enables the selective and rapid bifunctionalization of saturated heterocyclic rings, including azetidine. princeton.edu The process can be designed as a two-step iterative sequence. For instance, an initial functionalization, such as a metallaphotoredox-mediated arylation, can be performed at a specific C-H bond. princeton.edu This newly introduced group can then direct or influence a second functionalization at a different position on the ring, providing access to polyfunctionalized core structures that would be difficult to synthesize using traditional methods. princeton.edu
Another approach involves leveraging the inherent reactivity of the azetidine ring. Strain-release-driven reactions using precursors like azabicyclo[1.1.0]butanes (ABBs) allow for a double functionalization in a single operation, where the strained bicycle reacts with an electrophile and a nucleophile to yield a difunctionalized azetidine. chemrxiv.orgresearchgate.net While powerful, controlling the iterative and selective introduction of two different groups requires careful planning of the reaction sequence and choice of reagents. These strategies provide a versatile toolkit for creating libraries of drug-like derivatives based on the azetidine scaffold. princeton.edu
Synthesis of Fused and Spirocyclic Azetidine Systems
Moving beyond simple substitution, the synthesis of fused and spirocyclic systems incorporating the azetidine ring from this compound introduces significant three-dimensionality and structural novelty, which are highly desirable traits in medicinal chemistry. nih.govnih.govd-nb.info
Intramolecular Cyclization and Ring-Closing Metathesis
Intramolecular reactions are a cornerstone for constructing fused ring systems. Ring-closing metathesis (RCM) has proven to be a particularly effective strategy for creating bicyclic structures containing an azetidine ring. csic.escsic.es This approach typically involves synthesizing an azetidine precursor bearing two alkenyl chains at appropriate positions. For example, sequential N- and C-functionalization of an azetidinone with chains containing terminal double bonds sets the stage for cyclization. researchgate.net Treatment with a Grubbs catalyst or other suitable metathesis catalyst then effects the ring closure, forming a new, larger ring fused or bridged to the azetidine core. csic.escsic.esresearchgate.netacs.org This method has been used to generate 1,3-bridged azetidinones and other complex bicyclic systems. csic.escsic.esresearchgate.net
Other intramolecular cyclization strategies can also be employed. For instance, a palladium-catalyzed intramolecular amination of unactivated C-H bonds can be used to form the azetidine ring itself from an acyclic precursor, a method that can be extended to create fused systems. organic-chemistry.org Similarly, intramolecular C-C bond formation, such as in the synthesis of spiro-3,2′-azetidine oxindoles, demonstrates how cyclization can be used to build spirocyclic scaffolds. nih.gov
| Cyclization Method | Description | Resulting Structure | References |
| Ring-Closing Metathesis (RCM) | Joins two terminal alkenes on an azetidine precursor using a ruthenium catalyst. | Fused or bridged bicyclic azetidines. | csic.escsic.esresearchgate.netacs.org |
| Intramolecular C-H Amination | Forms an azetidine ring via Pd-catalyzed cyclization onto an unactivated C-H bond. | Fused azetidine systems (e.g., indolines). | organic-chemistry.org |
| Intramolecular C-C Bond Formation | Cyclization to form a new ring attached at a single carbon of the azetidine. | Spirocyclic azetidines. | nih.gov |
Strain-Release Strategies for Complex Azetidine Scaffolds
The inherent ring strain of four-membered rings and their precursors can be harnessed as a powerful thermodynamic driving force for the synthesis of complex molecular architectures. chemrxiv.orgresearchgate.netbris.ac.uk Strain-release-driven synthesis is particularly prominent in the chemistry of azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to functionalized azetidines. nih.govnih.govresearchgate.net
Upon activation with an electrophile or acid, the central, highly strained C-N bond of the ABB can open, allowing for the formation of new bonds and the creation of substituted azetidines. d-nb.infobris.ac.uk This strategy has been elegantly applied to the synthesis of spirocyclic azetidines. For example, an electrophile-induced spirocyclization of ABB-ketone precursors can generate a diverse library of spiro-azetidines with varying ring sizes and functionalities. nih.govnih.govresearchgate.net A related approach is the strain-release-driven Friedel–Crafts spirocyclization, where an ABB tethered to an aryl or heteroaryl group undergoes intramolecular cyclization under acidic conditions to yield unique azetidine spirocycles. d-nb.infobris.ac.uk These reactions often proceed with high diastereoselectivity and can generate significant molecular complexity in a single step. d-nb.inforesearchgate.netbris.ac.uk The power of this approach lies in its ability to rapidly assemble sp³-rich, medicinally relevant scaffolds from simple starting materials. d-nb.inforesearchgate.net
Chiral Synthesis and Stereocontrol in Azetidine Derivatives
Controlling the stereochemistry of substituents on the azetidine ring is crucial, as different stereoisomers of a molecule can have vastly different biological activities. The development of methods for the chiral synthesis and stereocontrol of azetidine derivatives is therefore of paramount importance.
A variety of strategies have been developed to achieve enantioselective and diastereoselective synthesis. One powerful approach is asymmetric catalysis. For example, copper-catalyzed reactions, such as the [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides using a chiral ligand, can produce highly enantioenriched tetrasubstituted azetines, which can then be hydrogenated to the corresponding saturated azetidines with excellent stereocontrol. nsf.gov Copper catalysts have also been used for the enantioselective difunctionalization of azetines, installing two new stereocenters simultaneously. acs.org
Phase-transfer catalysis offers another route to enantiopure azetidines. Using novel chiral catalysts, intramolecular C-C bond-forming cyclizations can yield spirocyclic azetidine oxindoles with high enantiomeric ratios. nih.gov
Computational and Spectroscopic Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3-(Azetidin-3-yl)-2-fluoropyridine. wisc.eduresearchgate.net These computational methods can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. For instance, calculations on related 2-halopyridine derivatives have shown that bulky substituents at the 2-position can induce notable changes in molecular geometry. acs.org
The electronic structure, which governs the molecule's reactivity and properties, is also explored through these calculations. Natural Bond Orbital (NBO) analysis can reveal insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformational preferences. wisc.eduresearchgate.net The fluorine atom at the 2-position significantly impacts the electronic properties of the pyridine (B92270) ring, influencing its reactivity towards nucleophiles and electrophiles.
Mechanistic Investigations of Reaction Pathways, such as Ortholithiation and Cycloadditions
The 2-fluoropyridine (B1216828) scaffold is known to undergo specific chemical transformations, and computational studies provide a deeper understanding of the underlying mechanisms.
Ortholithiation: The reaction of 2-fluoropyridines with strong bases like lithium diisopropylamide (LDA) to achieve lithiation at the ortho-position (C3) is a key synthetic strategy. nih.govacs.orgresearchgate.netnih.gov Mechanistic studies, combining experimental techniques like IR and NMR spectroscopy with computational modeling, have revealed a complex process. nih.govacs.orgresearchgate.netnih.gov These studies indicate that the reaction can proceed through multiple pathways, including substrate-assisted deaggregation of LDA dimers and even a tetramer-based mechanism. nih.govacs.orgnih.gov The presence of lithium chloride can significantly accelerate the reaction by facilitating the formation of more reactive LDA monomers. nih.govacs.orgnih.gov Computational studies help to elucidate the structures of transition states and intermediates, explaining the observed regioselectivity and the role of catalysts. researchgate.netresearchgate.net
Cycloadditions: The pyridine ring can participate in cycloaddition reactions, which are powerful methods for constructing more complex cyclic systems. nih.govnih.gov Theoretical studies can model the transition states of these reactions, such as [2+2] and [4+2] cycloadditions, to predict their feasibility and stereochemical outcomes. nih.gov Understanding these pathways is crucial for the rational design of synthetic routes to novel heterocyclic compounds.
Conformational Analysis and Theoretical Aspects of Ligand-Receptor Interactions
The biological activity of a molecule is intimately linked to its three-dimensional shape and how it interacts with its target receptor.
Conformational Analysis: The azetidine (B1206935) ring and the bond connecting it to the pyridine ring introduce conformational flexibility to this compound. Theoretical studies can map the potential energy surface associated with the rotation around this bond, identifying low-energy, stable conformers. nih.govacs.orgacs.org For similar azetidinyl-containing compounds, computational analyses have shown that specific conformers can be stabilized by intramolecular hydrogen bonds. nih.gov The relative populations of these conformers can be predicted at physiological temperatures, providing insight into the likely bioactive conformation. nih.gov
Ligand-Receptor Interactions: Molecular docking is a computational technique used to predict how a ligand like this compound might bind to a biological target, such as a protein receptor. nih.govnih.govfrontiersin.orgmdpi.com These simulations can identify potential binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. nih.govnih.gov This information is invaluable for understanding the basis of a compound's biological activity and for guiding the design of more potent and selective analogs.
In silico Analysis for Scaffold Design and Chemical Library Generation
Computational tools play a vital role in modern drug discovery by enabling the design and evaluation of virtual compound libraries before their synthesis.
In silico methods can predict a range of molecular properties that are crucial for a compound to be considered a "lead-like" structure in a drug discovery program. whiterose.ac.ukpaperswithcode.comnih.gov These properties, often guided by frameworks like Lipinski's Rule of Five, include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Predicting these properties for virtual analogs of this compound allows for the pre-selection of candidates with a higher probability of possessing favorable pharmacokinetic profiles.
Chemoinformatics provides the tools to navigate and analyze the vastness of "chemical space"—the theoretical collection of all possible molecules. nih.govresearchgate.netbohrium.comrsc.orgresearchgate.net By using the this compound scaffold as a starting point, chemoinformatic methods can be used to generate large virtual libraries of related compounds by systematically varying substituents and their positions. bham.ac.uk These libraries can then be filtered based on predicted properties and docked into target receptors to identify promising new candidates for synthesis and biological testing. This approach accelerates the discovery of novel bioactive molecules by focusing resources on the most promising areas of chemical space. nih.govrsc.org
Application of Spectroscopic Characterization Techniques in Structural Elucidation
The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for determining the connectivity of atoms in the molecule. nih.govmdpi.commdpi.com The chemical shifts and coupling constants provide detailed information about the chemical environment of each nucleus. For instance, the characteristic signals in the ¹⁹F NMR spectrum confirm the presence and position of the fluorine atom. nih.govrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete structural framework. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule by detecting their characteristic vibrational frequencies.
The table below summarizes key spectroscopic data that would be anticipated for this compound based on analyses of similar structures.
| Spectroscopic Technique | Anticipated Observations |
| ¹H NMR | Signals for the pyridine and azetidine ring protons. Coupling patterns would reveal their connectivity. |
| ¹³C NMR | Resonances for each unique carbon atom, with the carbon attached to fluorine showing a characteristic splitting pattern (¹JCF). |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the pyridine ring. |
| Mass Spectrometry (HRMS) | A precise mass-to-charge ratio (m/z) that matches the calculated molecular formula of C₈H₉FN₂. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H, C=C, C=N, and C-F stretching and bending vibrations. |
Role in Medicinal Chemistry and Drug Discovery Scaffold Focused
Scaffold Significance in Modern Drug Design
The structural attributes of 3-(Azetidin-3-yl)-2-fluoropyridine make it a valuable component in the medicinal chemist's toolkit. The presence of a pyridine (B92270) ring, an azetidine (B1206935) moiety, and a fluorine atom bestows upon it a unique combination of properties that are highly desirable in drug candidates.
Utility as Core Building Blocks in Pharmaceutical Synthesis
The this compound scaffold serves as a fundamental building block in the synthesis of more complex pharmaceutical agents. sciencedaily.combohrium.com Its constituent parts, the 2-fluoropyridine (B1216828) and the azetidine ring, are both recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. The 2-fluoropyridine moiety, in particular, is a common feature in positron emission tomography (PET) tracers and other therapeutic molecules. acs.org The synthesis of fluoropyridines can be achieved through various methods, including the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts which then act as precursors for fluorination. acs.org
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a three-dimensional structural element that can be crucial for achieving specific interactions with biological targets. sciencedaily.com Its incorporation into drug candidates can lead to improved physicochemical properties. The synthesis of molecules incorporating this scaffold often involves multi-step processes, starting from readily available precursors. acs.org For instance, 5-Azetidin-3-yl-2-fluoropyridine has been prepared in a 57% yield from its corresponding N-Boc-amino-substituted pyridine N-oxide. acs.org
Contributions to Structural Diversity in Compound Libraries
The creation of diverse compound libraries is a cornerstone of modern drug discovery, enabling the screening of a wide range of chemical space to identify novel hits. cam.ac.ukresearchgate.net The this compound scaffold is instrumental in generating this diversity. cam.ac.uk By modifying the azetidine ring, the pyridine ring, or by adding various substituents, a vast array of analogues can be synthesized. bham.ac.uk This structural flexibility allows for the fine-tuning of a compound's properties to optimize its activity and selectivity for a particular biological target.
The use of such scaffolds in diversity-oriented synthesis (DOS) allows for the efficient generation of structurally complex and diverse small molecule collections. cam.ac.uk This approach is particularly valuable for exploring new areas of chemical space and identifying novel antibacterial agents. cam.ac.uk Libraries of compounds based on sp3-rich saturated ring cores, including those with spirocyclic, bridged, and fused scaffolds, are particularly important for CNS drug discovery. enamine.net
Exploration of Biological Targets and Modulatory Activities (Conceptual Frameworks)
The this compound scaffold has been explored in the design of ligands for a variety of biological targets, demonstrating its broad therapeutic potential.
Design Principles for Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in a wide range of physiological processes, and they represent an important target for the treatment of neurological and psychiatric disorders. acs.orgnih.gov The 3-(azetidinylmethoxy)pyridine scaffold has been identified as a high-affinity ligand for nAChRs. acs.org Analogues of this scaffold, including those with a 2-fluoro substituent, have shown subnanomolar affinity for nAChRs. acs.org
The design of nAChR ligands often focuses on the α4β2 subtype, which is the most prominent in the mammalian brain. nih.gov The compound (S)-3-(azetidin-2-ylmethoxy)-2-[18F]fluoropyridine (also known as 2-[18F]FA) is a radiotracer used for studying α4β2-nAChRs in the human brain using PET. nih.govnih.gov This highlights the importance of the 2-fluoropyridine moiety for imaging applications. The affinity of these ligands can be modulated by the substitution pattern on the pyridine ring. For example, while a 2-fluoro substituent is well-tolerated, bulkier halogens at this position can significantly decrease affinity. acs.org
| Compound/Ligand | Target/Receptor | Key Findings |
| 2-fluoro analogue of 3-(2(S)-Azetidinylmethoxy)pyridine | nAChRs | Possesses subnanomolar affinity for nAChRs. acs.org |
| 2-[18F]FA ( (S)-3-(azetidin-2-ylmethoxy)-2-[18F]fluoropyridine) | α4β2-nAChRs | Radiotracer for studying α4β2-nAChRs in the human brain using PET. nih.govnih.gov |
| 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine | Extrathalamic nAChRs | Potential radioligand for studying extrathalamic nAChRs by PET. researchgate.net |
Development of Enzyme Inhibitors, such as ERK5 and Dipeptidyl Peptidase IV
Beyond nAChRs, the this compound scaffold has been utilized in the development of inhibitors for enzymes implicated in various diseases.
ERK5 (Extracellular signal-regulated kinase 5) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular processes like proliferation and differentiation. google.com Its inhibition is a promising strategy for cancer treatment. google.comsemanticscholar.org Compounds incorporating the azetidin-3-yl moiety have been developed as ERK5 inhibitors. google.com For example, a patent discloses imidazopyridine compounds, including those with an azetidin-3-yl group, for use as ERK5 inhibitors in the treatment of ERK5-related diseases such as cancer. google.com
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a role in glucose metabolism, and its inhibition is a therapeutic approach for type 2 diabetes. nih.govgoogle.com Fluorinated azetidine amides have shown potent activity against DPP-IV. nih.gov The inclusion of fluorine atoms can enhance the lipophilicity and metabolic stability of these inhibitors, leading to improved bioavailability and affinity. nih.gov While direct examples of this compound as a DPP-IV inhibitor are not explicitly detailed, the combination of the fluorinated pyridine and azetidine components aligns with the design principles for potent inhibitors of this enzyme. nih.govgoogle.com
| Enzyme Target | Therapeutic Area | Role of Scaffold |
| ERK5 | Cancer | The azetidin-3-yl moiety is incorporated into imidazopyridine compounds designed as ERK5 inhibitors. google.com |
| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Fluorinated azetidines are key components of potent DPP-IV inhibitors. nih.gov |
Investigation of Neurotransmitter Reuptake Inhibition
The inhibition of neurotransmitter reuptake is a key mechanism for treating depression and other mood disorders. Novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs). nih.gov Although not directly featuring the 2-fluoropyridine moiety, this research highlights the utility of the azetidine ring in designing compounds that interact with neurotransmitter transporters. The structural features of this compound, with its aromatic pyridine ring and basic nitrogen in the azetidine, provide a conceptual starting point for the design of novel neurotransmitter reuptake inhibitors.
Research into Antimicrobial Agent Development
The foundational structure of this compound, combining a fluorinated pyridine ring with an azetidine moiety, is of significant interest in the pursuit of new antimicrobial agents. While direct studies on the specific compound are limited, research on closely related analogs demonstrates the potential of this scaffold.
Heterocycles containing an azetidin-2-one (B1220530) ring have been shown to possess a range of biological activities, including antibacterial and antifungal properties. scirp.orgscirp.org In one study, new derivatives of pyridine-containing substituted phenyl azetidin-2-ones were synthesized and evaluated for their antimicrobial efficacy. scirp.orgscirp.org Among the synthesized compounds, 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidin-2-one and its 4-chlorophenyl analog showed the most notable activity against a panel of bacteria and fungi when compared to standard drugs like Streptomycin and Fluconazole. scirp.orgnih.gov
More recently, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which bear a strong structural resemblance to the core topic, were designed and synthesized. mdpi.comnih.gov These compounds exhibited potent activity against a range of gram-positive bacteria, including drug-sensitive and drug-resistant strains. mdpi.comnih.gov Notably, compound 7j from this series demonstrated an eight-fold stronger inhibitory effect against certain strains than the clinically used antibiotic Linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. mdpi.com These compounds were also found to be effective at inhibiting biofilm formation, a key factor in persistent bacterial infections. nih.gov
The findings from these related structures underscore the value of the fluoropyridine and azetidine combination in designing new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Azetidine-Pyridine Derivatives
| Compound Series | Key Finding | Reference |
|---|---|---|
| 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | Derivatives showed mild to moderate antibacterial and antifungal activity. The 4-fluorophenyl variant was among the most active. | scirp.orgscirp.org |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Exhibited potent activity against gram-positive bacteria, including drug-resistant strains. One compound was 8x more potent than Linezolid. | mdpi.comnih.gov |
| 3-(Pyridine-3-yl)-2-Oxazolidinone derivatives | An acetyl-substituted variant showed broad-spectrum, though moderate, activity against five tested Gram-positive bacteria. | nih.gov |
Design Principles for Lead-Like Compounds Incorporating the Azetidine-Fluoropyridine Scaffold
The azetidine-fluoropyridine scaffold is an attractive starting point for generating "lead-like" molecules in drug discovery. A lead-like compound possesses favorable physicochemical properties that make it a promising candidate for optimization into a clinical drug. The scaffold concept is central to this process, providing a core structure that can be systematically modified. lifechemicals.com
Four-membered heterocycles like azetidines are increasingly used in medicinal chemistry because their small, polar nature can significantly improve the properties of drug molecules. acs.org The synthesis and profiling of diverse libraries based on functionalized azetidine ring systems have been described as a strategy to access novel chemical space for probe and drug discovery. nih.govnih.gov These efforts focus on creating fused, bridged, and spirocyclic ring systems from a central azetidine core to generate molecules with optimized, lead-like parameters. nih.govresearchgate.net The goal is to produce compound collections with high structural and shape diversity that are well-suited for high-throughput screening campaigns. whiterose.ac.uk
Strategies for Modulation of Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is profoundly influenced by its physicochemical properties. The azetidine-fluoropyridine scaffold offers several handles for modulating these properties.
Lipophilicity (logP) and basicity (pKa) are fundamental properties affecting a compound's bioavailability, metabolism, and toxicity. researchgate.net The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to fine-tune these parameters. researchgate.net The highly electronegative fluorine atom on the pyridine ring can lower the pKa of the basic nitrogen in the azetidine ring, which can be crucial for optimizing interactions with biological targets and improving membrane permeability. researchgate.net
Furthermore, fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. nih.gov A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives revealed that the number of fluorine atoms and their distance to the basic nitrogen center were the primary factors defining the compound's basicity and, consequently, its pharmacokinetic behavior. researchgate.net
Table 2: Influence of Structural Features on Physicochemical Properties
| Structural Feature | Effect on Physicochemical Property | Impact on Pharmacokinetics | Reference |
|---|---|---|---|
| Fluorine Atom | Lowers pKa of nearby basic centers; increases lipophilicity (logP). | Modulates solubility, permeability, and metabolic stability. Can block metabolic oxidation. | researchgate.net |
| Azetidine Ring | Increases polarity and three-dimensionality compared to linear chains. | Can improve solubility and reduce non-specific binding. | acs.orgnih.gov |
| Pyridine Ring | Acts as a hydrogen bond acceptor; influences overall polarity. | Affects target binding and solubility. | scirp.org |
Approaches for Central Nervous System (CNS) Penetration
For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical challenge. Medicinal chemists employ several strategies to enhance CNS penetration, many of which are applicable to the azetidine-fluoropyridine scaffold. nih.gov Key properties that facilitate BBB penetration include low molecular weight (<400-500 Da), controlled lipophilicity (logD of 1-3), a low number of rotatable bonds, and low polar surface area (PSA < 80 Ų).
The compact and rigid nature of the azetidine ring makes it a valuable component for CNS drug design. nih.govnih.gov Libraries of compounds built on azetidine scaffolds have been specifically developed to generate lead-like molecules for CNS applications. nih.gov The strategic use of fluorine is also particularly fruitful for CNS-targeted drugs, as it can enhance properties that favor BBB penetration. nih.gov Modifying a lead compound to reduce its efflux by transporters like P-glycoprotein at the BBB is another key strategy. nih.govdovepress.com This can sometimes be achieved by fine-tuning the molecule's structure to reduce its recognition by these efflux pumps or by designing molecules that utilize the body's natural carrier-mediated transport systems to enter the brain. dovepress.comfondation-charcot.org
Application as Linker Motifs in Chemical Biology and Targeted Protein Degradation (e.g., PROTACs)
One of the most exciting applications of the this compound motif is its use as a linker component in heterobifunctional molecules, particularly Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. rsc.org They consist of two "warhead" ligands—one that binds the target protein and one that binds an E3 ubiquitin ligase—connected by a chemical linker. frontiersin.org
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the PROTAC's ability to form a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is necessary for protein degradation. enamine.net The azetidine-fluoropyridine scaffold provides a semi-rigid, three-dimensional element that can be incorporated into these linkers.
Research has shown that azetidine-containing structures can be effective components of PROTACs. For instance, azetidine acrylamides have been developed as ligands for the E3 ligase substrate receptor DCAF1, enabling the creation of electrophilic PROTACs that mediate targeted protein degradation. nih.govnorthwestern.edu In other designs, the azetidine ring has been part of the linker connecting a warhead to a ligand for the VHL or Cereblon (CRBN) E3 ligases. rsc.orgdiva-portal.org The rigidity of piperidine and piperazine (B1678402) moieties, which are structurally related to azetidine, are often found in orally bioavailable PROTACs, suggesting the utility of such cyclic structures in linker design. diva-portal.org
The fluoropyridine portion also serves as a stable and synthetically tractable connection point. Fluorinated linkers are increasingly used in conjugation chemistry for drug discovery. frontiersin.org The unique properties of the 2-fluoropyridine group allow for specific chemical reactions to attach the linker to the warheads, providing a robust method for constructing the final PROTAC molecule. nih.govresearchgate.net
Future Directions and Research Opportunities
Development of Novel and Highly Efficient Synthetic Methodologies for Azetidinyl-Fluoropyridines
The synthesis of azetidinyl-fluoropyridines presents unique challenges due to the inherent ring strain of the azetidine (B1206935) and the specific reactivity of the fluoropyridine. medwinpublishers.com Current synthetic routes often involve multi-step sequences, which can be inefficient and limit the accessibility of diverse analogs. Future research should focus on developing more convergent and efficient synthetic strategies.
One promising approach is the use of pyridine (B92270) N-oxides as versatile intermediates. researchgate.net These compounds activate the pyridine ring for nucleophilic substitution, facilitating the introduction of the fluorine atom. researchgate.net For instance, a facile route to 2-fluoropyridines has been developed using 2-pyridyltrialkylammonium salts prepared from pyridine N-oxides. acs.org This method has been successfully applied to the synthesis of 5-azetidin-3-yl-2-fluoropyridine. acs.org Further exploration of this methodology, including the use of different fluorinating agents and reaction conditions, could lead to even more efficient and general syntheses.
Another area for development is the direct C-H fluorination of the pyridine ring. nih.gov While challenging, this approach would represent a significant step towards late-stage functionalization, allowing for the introduction of fluorine at a later point in the synthetic sequence. nih.gov This would be particularly valuable for the synthesis of complex molecules and for the preparation of radiolabeled compounds for applications such as positron emission tomography (PET). acs.orgresearchgate.net
Strain-release driven synthesis is another innovative strategy that could be applied to the construction of functionalized azetidines. nih.govbris.ac.uk This approach utilizes the high ring strain of precursors like azabicyclo[1.1.0]butane to drive reactions that form the azetidine ring. nih.govbris.ac.uk Developing methods to incorporate the 2-fluoropyridine (B1216828) moiety into these strain-release strategies could provide rapid access to a wide range of novel azetidinyl-fluoropyridine derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Pyridine N-oxide Chemistry | Activation of the pyridine ring for nucleophilic substitution. researchgate.net | Improved regioselectivity and milder reaction conditions. acs.org |
| Direct C-H Fluorination | Late-stage introduction of fluorine. nih.gov | Increased synthetic efficiency and access to complex analogs. nih.gov |
| Strain-Release Driven Synthesis | Utilizes ring strain of precursors to form the azetidine ring. nih.govbris.ac.uk | Rapid construction of diverse and complex azetidine scaffolds. nih.govbris.ac.uk |
Expanding the Scope of Functionalized Azetidine-Fluoropyridine Derivatives for Enhanced Biological Activity
The biological activity of the 3-(azetidin-3-yl)-2-fluoropyridine scaffold can be significantly modulated by introducing various functional groups on both the azetidine and pyridine rings. Future research should focus on a systematic exploration of these functionalizations to establish clear structure-activity relationships (SAR). smolecule.comuni-bonn.de
Functionalization of the Azetidine Ring: The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide range of substituents. uni-muenchen.de This can be achieved through N-alkylation or N-acylation reactions. nih.gov For example, the synthesis of a library of azetidine-piperazine diamides has been reported for biological activity screening. rsc.org The introduction of different substituents can influence the compound's polarity, lipophilicity, and ability to interact with specific biological targets. nih.gov
Functionalization of the Pyridine Ring: In addition to the fluorine atom at the 2-position, other positions on the pyridine ring can be functionalized to fine-tune the electronic properties and steric profile of the molecule. This can be achieved through various organic reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. uni-muenchen.de The ability to perform these reactions selectively is crucial for building a diverse library of analogs. nih.gov
The synthesis of penaresidins A and B, which contain a highly functionalized azetidine core, highlights the potential of exploring complex substitutions. chemrxiv.org
| Functionalization Site | Potential Modifications | Impact on Properties |
| Azetidine Nitrogen | Alkyl, acyl, aryl groups | Modulates polarity, lipophilicity, and target engagement. nih.govrsc.orgnih.gov |
| Azetidine Carbon(s) | Aryl, alkyl, spirocyclic groups | Influences conformational rigidity and steric interactions. uni-muenchen.dersc.org |
| Pyridine Ring | Halogens, alkoxy, amino groups | Alters electronic properties and potential for hydrogen bonding. nih.gov |
Advanced Computational Modeling for Scaffold Optimization and De Novo Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mit.edu For the this compound scaffold, computational methods can be employed in several key areas.
Scaffold Optimization: Molecular docking simulations can be used to predict the binding mode of azetidinyl-fluoropyridine derivatives within the active site of a target protein. nih.gov This information can guide the design of new analogs with improved binding affinity and selectivity. For instance, docking models have been successfully used to discover a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) inhibitors. nih.gov By understanding the key interactions between the ligand and the protein, researchers can make informed decisions about which functional groups to introduce and where. montclair.edu
De Novo Design: Computational algorithms can be used to design entirely new molecules based on the this compound scaffold. These de novo design approaches can explore a vast chemical space and identify novel structures with the potential for high biological activity. mit.edu By combining computational predictions with synthetic feasibility, researchers can prioritize the synthesis of the most promising candidates. mit.edu
Researchers at MIT and the University of Michigan have recently used computational models to predict which compounds can react to form azetidines, moving away from a trial-and-error approach. mit.edu
Exploration of New Biological Targets and Therapeutic Areas for Azetidine-Fluoropyridine Scaffolds
The this compound scaffold has already shown promise in a number of therapeutic areas, including neurodegenerative diseases and oncology. google.comgoogle.com However, the unique properties of this scaffold suggest that it may be effective against a much broader range of biological targets.
Neurodegenerative Diseases: The ability of some azetidinyl-fluoropyridine derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of central nervous system (CNS) disorders. nih.govethz.ch For example, analogs have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in Alzheimer's disease and other neurodegenerative conditions. researchgate.net Future research could explore the potential of these compounds to modulate other CNS targets, such as those involved in Parkinson's disease or Huntington's disease. nih.gov
Oncology: The pyridine scaffold is a common feature in many anticancer drugs. mdpi.commdpi.com The incorporation of the azetidine and fluorine moieties can lead to compounds with novel mechanisms of action and improved pharmacological profiles. For example, fluorinated azetidine derivatives have been investigated as potential treatments for colon cancer. arkat-usa.org Further screening of azetidinyl-fluoropyridine libraries against a panel of cancer cell lines could identify new lead compounds for cancer therapy.
Other Therapeutic Areas: The versatility of the azetidinyl-fluoropyridine scaffold suggests that it could be applied to a wide range of other diseases. For instance, fluorinated azetidines have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov Additionally, some fluorinated heterocyclic compounds have shown antiviral and anti-inflammatory activity. nih.govrsc.org High-throughput screening of diverse azetidinyl-fluoropyridine libraries against a variety of biological targets will be crucial for uncovering new therapeutic applications. nih.gov
Integration with Emerging Drug Discovery Paradigms, such as High-Throughput Screening and Targeted Protein Degradation
The this compound scaffold is well-suited for integration with modern drug discovery technologies.
High-Throughput Screening (HTS): The development of efficient synthetic methodologies will enable the creation of large and diverse libraries of azetidinyl-fluoropyridine derivatives. These libraries can then be subjected to HTS to rapidly identify compounds with activity against specific biological targets. The data generated from HTS can provide valuable insights into the SAR of the scaffold and guide further optimization efforts.
Targeted Protein Degradation (TPD): TPD is a rapidly emerging drug discovery strategy that utilizes small molecules to induce the degradation of specific proteins. chemistryworld.com One approach in TPD involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. nih.govnorthwestern.edu
The azetidine moiety, with its ability to be functionalized, can serve as a linker in PROTAC design. bris.ac.uk Specifically, azetidine acrylamides have been identified as ligands for the E3 ligase substrate receptor DCAF1, leading to the development of electrophilic PROTACs that mediate targeted protein degradation. nih.govnih.gov By incorporating the this compound scaffold into PROTACs, it may be possible to develop highly selective and potent protein degraders for a variety of diseases. This represents an exciting new frontier for this versatile chemical scaffold. rsc.org
Q & A
Q. What are the typical synthetic routes for 3-(Azetidin-3-yl)-2-fluoropyridine, and what key intermediates are involved?
The synthesis often involves functionalizing a pyridine ring with fluorine and azetidine groups. A common approach is nucleophilic substitution: reacting 2-fluoropyridine derivatives with azetidine-containing precursors. For example, substituting a halogen (e.g., chlorine) at the 3-position of 2-fluoropyridine with azetidine under basic conditions (e.g., K₂CO₃ in DMF) . Intermediate steps may involve protecting groups (e.g., Boc for azetidine) to prevent side reactions. Computational modeling (e.g., DFT) can predict regioselectivity and optimize reaction pathways .
Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?
- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns. The azetidine ring’s protons resonate as a multiplet near δ 3.5–4.5 ppm, while pyridine protons appear downfield (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 181.08 for C₈H₁₀FN₂). Fragmentation patterns reveal loss of azetidine (41 Da) or fluorine (19 Da) .
Q. What are the common reactivity patterns of this compound in substitution reactions?
The fluorine at the 2-position is electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution (NAS) at the 3- or 5-positions. Azetidine’s strain enhances its nucleophilicity, enabling further functionalization (e.g., alkylation or acylation of the azetidine nitrogen) . For example, Suzuki-Miyaura coupling at the 5-position introduces aryl/heteroaryl groups using Pd catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during azetidine ring installation?
Competing side reactions (e.g., azetidine ring-opening or over-alkylation) are mitigated by:
- Temperature control : Lower temperatures (0–25°C) reduce decomposition.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Catalyst tuning : Palladium complexes (e.g., Pd(PPh₃)₄) improve coupling efficiency . Recent studies report >80% yield using microwave-assisted synthesis (120°C, 30 min) with minimal side products .
Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The 5-position is typically more electrophilic due to fluorine’s inductive effect, directing substituents (e.g., NO₂) to this site . Molecular electrostatic potential (MEP) maps validate these predictions experimentally .
Q. How do structural modifications (e.g., fluorination, azetidine substitution) impact biological activity in kinase inhibition assays?
Fluorine enhances metabolic stability and binding affinity to hydrophobic kinase pockets. Azetidine’s constrained geometry improves selectivity for kinases like JAK3 or BTK. In vitro assays show IC₅₀ values <100 nM when combined with a trifluoromethyl group at the 5-position . SAR studies suggest replacing azetidine with pyrrolidine reduces potency by 10-fold .
Q. What strategies resolve contradictory data in reaction kinetics between computational models and experimental results?
Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:
- Solvent correction terms : Incorporate COSMO-RS solvation models in DFT.
- Kinetic isotope effects (KIE) : Compare H/D substitution to validate mechanisms.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates .
Methodological Guidance
Designing a protocol for catalytic asymmetric synthesis of this compound derivatives:
- Chiral ligands : Use (R)-BINAP or Jacobsen’s catalysts for enantioselective azetidine coupling.
- Substrate scope : Test electron-deficient pyridines (e.g., 2-fluoro-3-bromopyridine).
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee >90%) .
Analyzing intermolecular interactions in crystal structures of this compound complexes:
X-ray crystallography reveals C–H···F hydrogen bonds between fluorine and adjacent aromatic rings. π-Stacking of pyridine rings and azetidine’s puckering angle (≈25°) influence packing efficiency. Cambridge Structural Database (CSD) entries show similar motifs in related azetidine-pyridine hybrids .
Developing a stability profile for this compound under physiological conditions:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; LC-MS detects degradation products (e.g., 2-fluoropyridine-3-ol).
- Oxidative stability : Treat with H₂O₂; azetidine oxidizes to azetidine-N-oxide, confirmed by ¹⁹F NMR .
Data Contradictions and Solutions
- Contradiction : Conflicting reports on fluorine’s directing effect in NAS.
Resolution : Meta-directing dominance in 2-fluoropyridine is context-dependent. Electron-rich azetidine at C3 alters resonance, making C5 more reactive. Kinetic studies under varying pH resolve ambiguity . - Contradiction : Disparate biological activity in cell vs. enzyme assays.
Resolution : Cell permeability differences due to azetidine’s basicity (pKa ≈9.5). Modify logP via 5-position substituents (e.g., –CF₃) to enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
